molecular formula C11H14O3 B1619077 Allylsyringol CAS No. 5438-54-0

Allylsyringol

Cat. No. B1619077
CAS RN: 5438-54-0
M. Wt: 194.23 g/mol
InChI Key: IYIVYBWBUQPWAU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Hydrodeoxygenation (HDO) : In one-pot reactions, allylsyringol can be converted to hydrocarbons under low hydrogen pressure using suitable catalysts .

Scientific Research Applications

Hematology and Clinical Chemistry in Cats

Research on the hematology and clinical chemistry parameters in cats (Felis domesticus) has utilized allyl compounds in evaluating the tolerance and dietary adequacy of new pharmaceutical products for cats. This approach helps in understanding how these compounds interact with the feline system (O'Brien, Murphy, & Lowe, 1998).

Pyrolysis Reactions

A study on the gas phase pyrolysis reaction of diallylsulfoxide, a compound closely related to allylsyringol, highlights its importance in understanding the formation of allyl alcohol and thioacrolein as major products. The research contributes to the understanding of chemical reactions and kinetics at varying temperatures and pressures (Izadyar & Gholami, 2014).

Hydrolysis of Herbicides

Research on the hydrolysis of Ally, a sulfonylurea herbicide, uses advanced chemometric methods to analyze the process at different pHs and temperatures. This research is important for understanding the environmental fate and breakdown of herbicides in agriculture (Bezemer & Rutan, 2001).

Organic Synthesis

Allylsilanes, which are related to this compound, are used extensively in organic synthesis. This research discusses the latest advances in transformations of allylsilanes, contributing to the field of organic chemistry and pharmaceutical synthesis (Chabaud, James, & Landais, 2004).

Nanomaterial Synthesis and Applications

Eugenol, which contains an allyl group similar to this compound, is used for the green synthesis of CuO nanoflowers. These nanomaterials demonstrate significant photocatalytic and antibacterial activities, opening new avenues in environmental and health-related applications (Siddiqui, Qureshi, & Haque, 2020).

Biosynthesis of Cholesterol

Studies on the biosynthesis of cholesterol have explored the conversion of allyl pyrophosphates, compounds related to this compound, into acids in liver enzyme systems. This research provides insights into the metabolic pathways and biosynthesis processes in human health (Christophe & Popják, 1961).

properties

IUPAC Name

1,3-dimethoxy-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-14-11-9(12-2)6-5-7-10(11)13-3/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIVYBWBUQPWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280391
Record name Allylsyringol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5438-54-0
Record name Allylsyringol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allylsyringol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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